N-cyclopropyl-4-pyridin-4-ylbenzamide
Description
N-cyclopropyl-4-pyridin-4-ylbenzamide is a benzamide derivative characterized by a central benzamide core substituted with a pyridin-4-yl group at the 4-position and a cyclopropylamine moiety at the N-terminal (Figure 1).
Properties
IUPAC Name |
N-cyclopropyl-4-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(17-14-5-6-14)13-3-1-11(2-4-13)12-7-9-16-10-8-12/h1-4,7-10,14H,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBGYKUDPAPUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The benzamide scaffold is a common pharmacophore in drug discovery. Below is a comparison of N-cyclopropyl-4-pyridin-4-ylbenzamide with structurally related compounds, focusing on substituent effects and hypothesized pharmacological profiles.
Table 1: Structural and Functional Comparison
Substituent Impact on Pharmacological Properties
- Pyridin-4-yl vs. Iodo (4-IBP): The pyridine group in this compound may enhance solubility and hydrogen-bonding interactions compared to the bulky, hydrophobic iodo substituent in 4-IBP. This could influence target selectivity or membrane permeability.
- Cyclopropylamine vs.
- Comparison with BD 1008: Unlike BD 1008, which lacks a benzamide core, this compound’s planar benzamide-pyridine system may favor interactions with flat binding pockets (e.g., ATP sites in kinases).
Research Findings and Hypotheses
Receptor Binding and Selectivity
- Sigma (σ) Receptors: Compounds like 4-IBP and BD 1008 exhibit high σ-1 affinity (Ki < 10 nM), attributed to their halogenated aryl groups and amine substituents. The pyridinyl group in this compound could mimic halogenated aryl interactions, though its σ receptor affinity remains unverified.
- Kinase Inhibition: Pyridine-containing benzamides are known to inhibit kinases (e.g., Bcr-Abl, EGFR).
Pharmacokinetic Considerations
- However, the pyridine’s basicity could increase plasma protein binding, altering bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
